molecular formula C11H12O3 B7884413 Methyl 3-(allyloxy)benzoate CAS No. 79250-46-7

Methyl 3-(allyloxy)benzoate

Cat. No. B7884413
CAS RN: 79250-46-7
M. Wt: 192.21 g/mol
InChI Key: SBJNADFCABRKSK-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)benzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photostimulated Reactions : Santiago E. Vaillard et al. (2004) reported on the photostimulated reactions of aryl and alkyl chlorides and bromides with reduced ethyl benzoate, leading to high yields of reduced products. This includes the use of 1-allyloxy-2-bromobenzene and 1-allyloxy-2-chlorobenzene, indicating a potential application in photostimulated organic synthesis (Vaillard, Postigo, & Rossi, 2004).

  • Carbene Rearrangement and Claisen Rearrangement : D. Plażuk et al. (2005) studied allyloxy(methoxy)carbene, observing its fragmentation and dimerization. This includes findings on the Claisen rearrangement of the carbene dimer to methyl 2-allyloxy-2-methoxy-4-pentenoate, suggesting applications in organic synthesis and rearrangement reactions (Plażuk, Warkentin, & Werstiuk, 2005).

  • Catalysis Studies : The reduction of methyl benzoate and benzoic acid on Y2O3 catalysts was examined by S. T. King and E. J. Strojny (1982). They found that these reactions are mediated via surface benzoate, leading to the production of benzaldehyde. This provides insights into catalytic processes and the reduction mechanisms on specific catalysts (King & Strojny, 1982).

  • Insecticidal Properties : Nicholas R. Larson et al. (2021) explored the insecticidal properties of Methyl benzoate and its analogs. They found that certain analogs exhibited higher toxicity than methyl benzoate itself against adult Aedes aegypti females, indicating potential applications in pest control (Larson, Nega, Zhang, & Feldlaufer, 2021).

  • Corrosion Inhibition : A study by N. Arrousse et al. (2021) on the synthesis of methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate demonstrated its effectiveness as an inhibitor against corrosion of mild steel in acidic media. This suggests applications in corrosion protection and materials science (Arrousse et al., 2021).

properties

IUPAC Name

methyl 3-prop-2-enoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h3-6,8H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJNADFCABRKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448775
Record name methyl 3-(allyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79250-46-7
Record name methyl 3-(allyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxybenzoate (5.0 g, 32.9 mmol) in DMF (20 mL) was added allyl iodide (6.62 g, 39.4 mmol) followed by sodium hydride (60% oil dispersion, 0.95 g, 39.4 mmol). After stirring at rt for 5 h, the reaction mixture was quenched with H2O, extracted with ethyl acetate (three times), dried over MgSO4 and concentrated under vacuum. Purification by silica gel chromatography (10% EtOAc/hexanes) afforded the desired product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl-3-hydroxy-benzoate (1.09 g, 4.9 mmol), allyl bromide (0.73 g, 6.0 mmol) and potassium tert-butoxide (6.5 g, 5.8 mmol) in DMSO (15 mL) was stirred at room temperature for 16 hours. The mixture was poured into ice water, extracted with ether, washed with brine, dried (Na2SO4), and evaporated to give the title compound. 1H NMR (300 MHz, DMSO-d6) δ 7.55 (m, 1H), 7.45 (m, 2H), 7.24 (m, 1H), 6.12-5.98 (m, 1H), 5.44-5.26 (m, 2H), 4.64 (m, 2H), 3.84 (s, 3H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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